molecular formula C12H17FN2OS B14925780 N-(1-Ethylpiperidin-4-YL)-5-fluorothiophene-2-carboxamide

N-(1-Ethylpiperidin-4-YL)-5-fluorothiophene-2-carboxamide

Cat. No.: B14925780
M. Wt: 256.34 g/mol
InChI Key: YTOKLCIHDALDTM-UHFFFAOYSA-N
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Description

N~2~-(1-ETHYL-4-PIPERIDYL)-5-FLUORO-2-THIOPHENECARBOXAMIDE is a synthetic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a piperidyl group, a fluorine atom, and a thiophene ring, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(1-ETHYL-4-PIPERIDYL)-5-FLUORO-2-THIOPHENECARBOXAMIDE typically involves the following steps:

    Formation of the Piperidyl Intermediate: The synthesis begins with the preparation of the piperidyl intermediate. This is achieved by reacting 1-ethyl-4-piperidone with an appropriate amine under basic conditions.

    Introduction of the Fluorine Atom: The next step involves the introduction of the fluorine atom into the thiophene ring. This is typically done using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) under mild conditions.

    Coupling Reaction: The final step involves the coupling of the piperidyl intermediate with the fluorinated thiophene carboxylic acid. This is usually carried out using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

In industrial settings, the production of N2-(1-ETHYL-4-PIPERIDYL)-5-FLUORO-2-THIOPHENECARBOXAMIDE follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N~2~-(1-ETHYL-4-PIPERIDYL)-5-FLUORO-2-THIOPHENECARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO~4~) or hydrogen peroxide (H~2~O~2~).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~).

    Substitution: The fluorine atom in the thiophene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO~4~) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH~4~) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

N~2~-(1-ETHYL-4-PIPERIDYL)-5-FLUORO-2-THIOPHENECARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N2-(1-ETHYL-4-PIPERIDYL)-5-FLUORO-2-THIOPHENECARBOXAMIDE involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but preliminary studies suggest that it may influence signal transduction pathways related to cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~2~-(1-ETHYL-4-PIPERIDYL)-5-FLUORO-2-THIOPHENECARBOXAMIDE is unique due to the presence of the fluorine atom in the thiophene ring, which imparts distinct chemical and biological properties. This fluorine substitution enhances the compound’s stability and bioavailability, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C12H17FN2OS

Molecular Weight

256.34 g/mol

IUPAC Name

N-(1-ethylpiperidin-4-yl)-5-fluorothiophene-2-carboxamide

InChI

InChI=1S/C12H17FN2OS/c1-2-15-7-5-9(6-8-15)14-12(16)10-3-4-11(13)17-10/h3-4,9H,2,5-8H2,1H3,(H,14,16)

InChI Key

YTOKLCIHDALDTM-UHFFFAOYSA-N

Canonical SMILES

CCN1CCC(CC1)NC(=O)C2=CC=C(S2)F

Origin of Product

United States

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